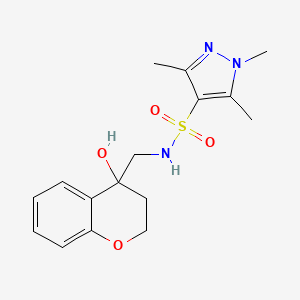
lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate, also known as lithium sulfochlorinate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 236.54 g/mol. This compound has been studied for its various properties and applications in different fields of research.
作用機序
The mechanism of action of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate sulfochlorinate is not fully understood. However, it is believed to act as a nucleophilic reagent in organic synthesis and a Lewis acid catalyst in catalysis. In electrochemistry, it is believed to improve the performance of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate-ion batteries by reducing the formation of solid electrolyte interface (SEI) layers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate sulfochlorinate. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
実験室実験の利点と制限
Lithium sulfochlorinate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility in different research applications. However, its limitations include its limited solubility in some solvents and its sensitivity to moisture.
将来の方向性
There are several future directions for the use of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate sulfochlorinate in scientific research. One potential application is in the development of new catalysts for organic synthesis. Another potential application is in the development of new electrolyte additives for lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate-ion batteries. Additionally, more research is needed to fully understand the mechanism of action and potential biomedical applications of this compound.
In conclusion, lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate sulfochlorinate is a versatile compound that has been widely used in scientific research. Its ease of synthesis, low toxicity, and versatility make it a valuable tool for various research applications. Further research is needed to fully understand its potential applications and mechanisms of action.
合成法
Lithium sulfochlorinate can be synthesized through the reaction of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate hydroxide with 2-chloro-1-methyl-1H-imidazole-5-sulfonic acid. The reaction takes place in an aqueous medium and is followed by crystallization to obtain the final product. The synthesis of this compound has been described in several research papers, and it is a relatively simple process.
科学的研究の応用
Lithium sulfochlorinate has been used in various scientific research applications, including organic synthesis, catalysis, and electrochemistry. In organic synthesis, it has been used as a reagent for the conversion of alcohols to alkyl chlorides. In catalysis, it has been used as a Lewis acid catalyst for the synthesis of cyclic carbonates. In electrochemistry, it has been used as an electrolyte additive for lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate-ion batteries.
特性
IUPAC Name |
lithium;2-chloro-3-methylimidazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-3(10(8)9)2-6-4(7)5;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCPYMRJNMVJDC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)
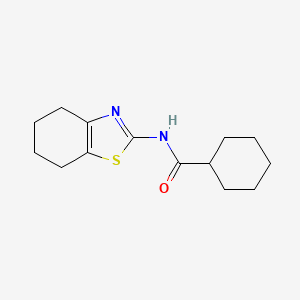
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
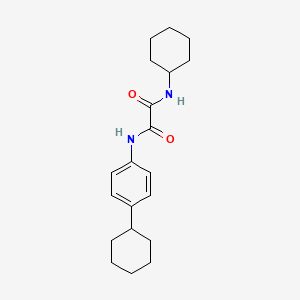

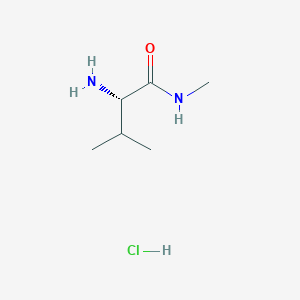
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)
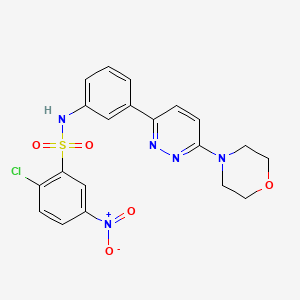
![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
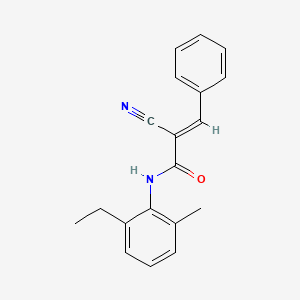
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)
